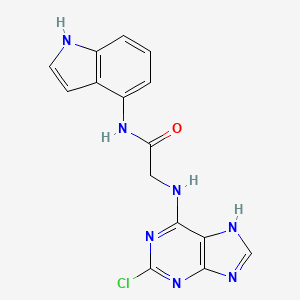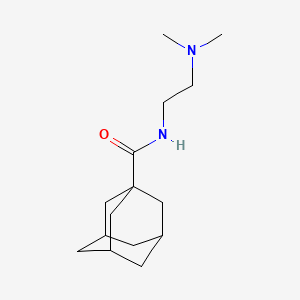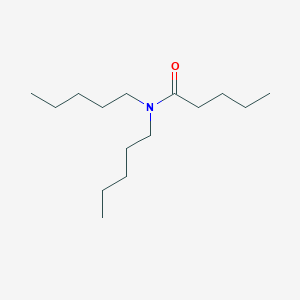![molecular formula C18H22N4O2S B12166108 N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a thiomorpholine ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Thiomorpholine Ring: This step involves the reaction of the pyridazinone intermediate with thiomorpholine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Benzylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methyl iodide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyridazinone core can interact with enzyme active sites, potentially inhibiting their activity, while the thiomorpholine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-2-[6-oxo-3-(piperidin-4-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of thiomorpholine.
N-benzyl-N-methyl-2-[6-oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl]acetamide: Contains a morpholine ring instead of thiomorpholine.
Uniqueness
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the thiomorpholine ring, which can enhance its pharmacological properties and binding affinity compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H22N4O2S/c1-20(13-15-5-3-2-4-6-15)18(24)14-22-17(23)8-7-16(19-22)21-9-11-25-12-10-21/h2-8H,9-14H2,1H3 |
InChI Key |
ZSQBFPYZBPUFBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indol-3-yl)-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12166028.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166035.png)
![7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166045.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12166066.png)
![2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166073.png)


![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12166091.png)
![4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12166097.png)
![ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12166100.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166116.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
